molecular formula C10H17NO B8359889 1-Butyl-2-alpha-hydroxyethylpyrrole

1-Butyl-2-alpha-hydroxyethylpyrrole

Cat. No.: B8359889
M. Wt: 167.25 g/mol
InChI Key: VABZUUKMESASEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-2-alpha-hydroxyethylpyrrole is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(1-butylpyrrol-2-yl)ethanol

InChI

InChI=1S/C10H17NO/c1-3-4-7-11-8-5-6-10(11)9(2)12/h5-6,8-9,12H,3-4,7H2,1-2H3

InChI Key

VABZUUKMESASEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC=C1C(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 4 g (130 mmol) of lithium aluminum hydride in 300 ml of anhydrous tetrahydrofuran was added dropwise, at room temperature, a solution of 27 g (160 mmol) of 1-butyl-2-acetylpyrrole in 200 ml of anhydrous tetrahydrofuran. The reaction mixture was refluxed for 30 minutes, cooled to 0° C. and the excess reagent destroyed by carefully adding ethyl acetate, saturated sodium sulfate solution and solid anhydrous sodium sulfate. The insoluble material was separated by filtration and the filtrate evaporated under reduced pressure, to produce 1-butyl-2-α-hydroxyethylpyrrole. This unstable crude alcohol 26 g (150 mmol) was dissolved in 250 ml of methanol, cooled to -10° C. and thereafter 101 ml of glacial acetic acid and 22.8 g (360 mmol) of sodium cyanoborohydride were added thereto. The reaction mixture was allowed to attain room temperature and stirred for 1 hour. It was then poured into 600 ml of saturated sodium carbonate solution and the product extracted with ethyl acetate (5×300 ml). The combined extracts were washed with water (2×300 ml), dried and evaporated in vacuo. Purification of the residue by column chromatography on 500 g of silica gel, using hexane-acetone (90:10) as eluant, provided 20 g (81%) of the title compound, 1-butyl-2-ethylpyrrole, as an oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.